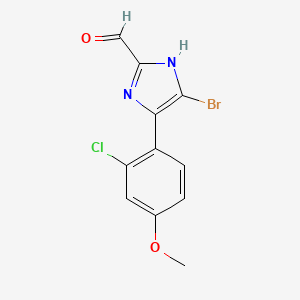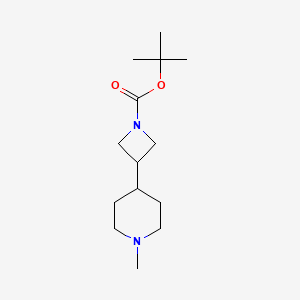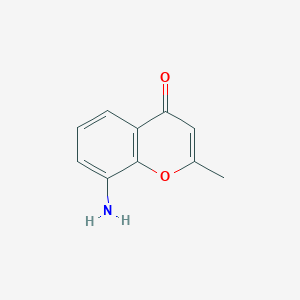
6-Bromohexyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromohexyl dihydrogen phosphate is an organophosphorus compound characterized by the presence of a bromine atom attached to a hexyl chain, which is further bonded to a dihydrogen phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromohexyl dihydrogen phosphate typically involves the reaction of 6-bromohexanol with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include:
- Temperature: 0-5°C for the initial reaction
- Solvent: Anhydrous dichloromethane
- Reaction Time: 2-3 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-Bromohexyl dihydrogen phosphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The dihydrogen phosphate group can be hydrolyzed under acidic or basic conditions to yield phosphoric acid and the corresponding alcohol.
Oxidation: The hexyl chain can undergo oxidation to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., NaOH, NH₃), solvents (e.g., ethanol, water), temperature (room temperature to 50°C)
Hydrolysis: Acidic or basic conditions, solvents (e.g., water, ethanol), temperature (room temperature to 100°C)
Oxidation: Oxidizing agents (e.g., KMnO₄, H₂O₂), solvents (e.g., water, acetone), temperature (room temperature to 80°C)
Major Products Formed
Substitution Reactions: 6-Hydroxyhexyl dihydrogen phosphate, 6-Aminohexyl dihydrogen phosphate
Hydrolysis: Phosphoric acid, 6-Bromohexanol
Oxidation: 6-Bromohexanoic acid, 6-Bromohexanal
Scientific Research Applications
6-Bromohexyl dihydrogen phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Employed in the study of enzyme mechanisms and as a substrate for phosphatase enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for targeted therapy.
Industry: Utilized in the production of flame retardants, plasticizers, and surfactants.
Mechanism of Action
The mechanism of action of 6-Bromohexyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The dihydrogen phosphate group can mimic the natural phosphate group in biological systems, allowing the compound to act as a competitive inhibitor or substrate for enzymes. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-Chlorohexyl dihydrogen phosphate
- 6-Iodohexyl dihydrogen phosphate
- Hexyl dihydrogen phosphate
Comparison
6-Bromohexyl dihydrogen phosphate is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. Compared to its chloro and iodo counterparts, the bromine atom provides a balance between reactivity and stability, making it suitable for various applications. Additionally, the hexyl chain length offers optimal hydrophobicity and flexibility, enhancing the compound’s interaction with biological membranes and proteins.
Properties
Molecular Formula |
C6H14BrO4P |
|---|---|
Molecular Weight |
261.05 g/mol |
IUPAC Name |
6-bromohexyl dihydrogen phosphate |
InChI |
InChI=1S/C6H14BrO4P/c7-5-3-1-2-4-6-11-12(8,9)10/h1-6H2,(H2,8,9,10) |
InChI Key |
HIAWCRMJVINVDJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCBr)CCOP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13707205.png)
![2-[2-[2-(Boc-amino)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide](/img/structure/B13707206.png)




![(2R,7S)-tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione](/img/structure/B13707237.png)


![(R)-9-Methyl-2-phenyl-3,9-dihydro-2H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B13707250.png)

![O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13707260.png)


